3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-cyclopropyl-2-prop-2-ynylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-5-12-9(10)6-8(11-12)7-3-4-7/h1,6-7H,3-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIESDIVNAWGINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
General Synthetic Strategies for 5-Aminopyrazoles
The synthesis of 5-aminopyrazoles, including 3-substituted derivatives, typically involves:
Cyclization of hydrazines with α,β-unsaturated or cyano-containing precursors : Hydrazines react with α-cyano ketones or related compounds, forming hydrazones that cyclize to yield 5-aminopyrazoles. This method allows the introduction of substituents at positions 1 and 3 of the pyrazole ring by choosing appropriate starting materials.
1,3-Dipolar cycloaddition reactions : Cycloaddition of diazo compounds with alkynes can construct pyrazole rings with substitution patterns depending on the dipolarophile and dipole used.
Oxidative dehydrogenative coupling of pyrazol-5-amines : This method involves the oxidative coupling of pyrazol-5-amines to form azo derivatives but also provides insight into functionalization of pyrazole rings under mild oxidative conditions.
Specific Preparation of this compound
While direct literature on the exact preparation of this compound is limited, the following methods and principles are relevant and can be adapted:
Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine Core
The 3-cyclopropyl-1H-pyrazol-5-amine core can be synthesized by reacting cyclopropyl-substituted α-cyano ketones with hydrazine derivatives. The nucleophilic attack of hydrazine on the carbonyl carbon forms hydrazones, which cyclize to form the pyrazole ring with the amino group at position 5.
For example, cyclopropylacetylacetone or cyclopropyl-substituted cyanoacetophenones can be used as precursors.
Introduction of the Prop-2-yn-1-yl (Propargyl) Group at N-1
The N-1 propargyl substitution is typically introduced via N-alkylation of the pyrazole nitrogen. This can be achieved by treating the pyrazol-5-amine with propargyl bromide or propargyl chloride under basic conditions.
Conditions such as potassium carbonate in polar aprotic solvents (e.g., DMF) at moderate temperatures facilitate the alkylation without affecting the amino group at position 5.
Oxidative Coupling and Functionalization
Oxidative dehydrogenative coupling methods using molecular iodine and tert-butyl hydroperoxide (TBHP) with copper catalysts have been demonstrated for pyrazol-5-amines to form azo derivatives and functionalized pyrazoles.
Although these methods focus on coupling, the mild oxidative conditions and catalytic systems can be adapted for selective functionalization or further transformations of the pyrazole core.
Detailed Reaction Conditions and Optimization Data
Based on the oxidative coupling studies of pyrazol-5-amines, which share the amino-substituted pyrazole core, the following data tables summarize optimized conditions that could inform the synthesis and functionalization of this compound or its precursors.
Optimization of Oxidative Iodination of Pyrazol-5-amines (Relevant for Functionalization)
| Entry | Iodine (equiv) | Solvent | Temperature (°C) | Yield (%)a |
|---|---|---|---|---|
| 1 | 1.1 | Toluene | 40 | Trace |
| 2 | 1.1 | CHCl3 | 40 | 38 |
| 3 | 1.1 | DMF | 40 | 22 |
| 4 | 1.1 | CH2Cl2 | Reflux | 46 |
| 5 | 1.1 | Ethanol | 40 | 67 |
| 6 | 1.1 | Ethanol | Room temp | 42 |
| 7 | 1.1 | Ethanol | 50 | 86 |
| 8 | 1.1 | Ethanol | 60 | 79 |
Optimization of Copper-Catalyzed Oxidative Dehydrogenative Coupling
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Yield (%)a |
|---|---|---|---|---|
| 1 | CuI (10) | Pyridine (30) | Ethanol | 18 |
| 2 | CuI (10) | Pyridine (30) | CH2Cl2 | 45 |
| 3 | CuI (10) | 1,10-Phenanthroline (30) | CH2Cl2 | 56 |
| 4 | CuI (5) | 1,10-Phenanthroline (15) | CH2Cl2 | 42 |
| 5 | CuI (20) | 1,10-Phenanthroline (60) | CH2Cl2 | 56 |
Research Findings and Mechanistic Insights
The oxidative dehydrogenative coupling proceeds via radical intermediates, as evidenced by inhibition of product formation in the presence of radical scavengers like TEMPO.
The combination of molecular iodine, copper catalyst, and TBHP as oxidant under mild conditions allows selective functionalization of pyrazol-5-amines, which could be adapted to synthesize or modify this compound.
N-alkylation strategies for introducing the propargyl group are well-established and compatible with the amino functionality on the pyrazole ring.
Cycloaddition methods provide alternative routes to substituted pyrazoles, but for this specific substitution pattern, hydrazone cyclization and subsequent N-alkylation remain the most straightforward.
Summary of Preparation Approach
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Cyclopropyl-substituted α-cyano ketone + hydrazine | Formation of 3-cyclopropyl-1H-pyrazol-5-amine core |
| 2 | N-Alkylation | Propargyl bromide, base (e.g., K2CO3), DMF | Introduction of prop-2-yn-1-yl group at N-1 |
| 3 | Optional Oxidative Functionalization | I2, CuI catalyst, TBHP, EtOH, 50 °C | Possible further functionalization or coupling |
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propargyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or the propargyl group.
Reduction: Reduced forms of the pyrazole ring or the propargyl group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives have been studied for their cytotoxic activity against various cancer cell lines.
Industrial Applications: It can be used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways, such as monoamine oxidase (MAO) inhibitors.
Pathways Involved: It can modulate neurotransmitter levels by inhibiting the breakdown of serotonin, dopamine, and norepinephrine, thereby exerting potential antidepressant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazol-5-amine Derivatives
Substituent Effects on Physicochemical Properties
The 3-cyclopropyl and 1-propargyl substituents distinguish this compound from other pyrazol-5-amine derivatives. Key comparisons include:
- Polar Surface Area (TPSA): The propargyl group contributes to a moderate TPSA (43.8 Ų), intermediate between the more polar thienopyrimidinyl (78.9 Ų) and less polar phenyl (38.1 Ų) analogs .
Key Research Findings and Trends
Substituent-Driven Activity: The 3-position is critical for target selectivity. Pyridyl and cyclopropyl groups optimize steric and electronic profiles for enzyme inhibition, whereas bulky substituents (e.g., cyclohexyl) reduce activity .
Solubility vs. Permeability: Lower XLogP3 values (e.g., cyclopropyl vs. phenyl) correlate with improved solubility but may reduce blood-brain barrier penetration, necessitating formulation optimization .
Propargyl as a Versatile Handle: The propargyl group enables rapid functionalization, making 3-cyclopropyl-1-(prop-2-yn-1-yl) a promising scaffold for library synthesis .
Biological Activity
3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine, a compound with the molecular formula and a molecular weight of 161.20 g/mol, is gaining attention in biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The cyclopropyl and prop-2-yn-1-yl substituents enhance its biological activity by influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.20 g/mol |
| CAS Number | 2092715-43-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may modulate cellular signaling pathways, leading to various physiological responses.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and activity.
- Ion Channel Interaction : The compound might affect ion channel activity, impacting cellular excitability.
Biological Activity Studies
Recent studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives, including compounds structurally related to this compound.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Study 1: Antibacterial Properties
A study conducted on pyrrolidine derivatives demonstrated that certain pyrazole compounds exhibited strong antibacterial effects against multiple bacterial strains. The results indicated that modifications in the side chains significantly influenced the bioactivity of these compounds .
Study 2: Antifungal Activity
In another investigation, derivatives of pyrazole were tested for antifungal properties against Candida albicans. The results showed promising activity, with MIC values indicating effective inhibition of fungal growth .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : The amine proton (δ ~10.5 ppm) and cyclopropyl protons (δ 0.71–0.92 ppm) are diagnostic. Aromatic protons from substituents (e.g., 4-methoxybenzyl) appear at δ 6.92–7.53 ppm, confirming regioselectivity .
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves stereochemical ambiguities, particularly for cyclopropane ring puckering and propargyl geometry. Hydrogen bonding networks (N–H⋯O) stabilize crystal packing .
Data Contradictions : Discrepancies in NMR coupling constants (e.g., J = 6.52 Hz vs. 7.4 Hz) may arise from rotational isomerism, requiring dynamic NMR or DFT calculations for validation.
What strategies optimize the compound’s synthetic yield in multi-step reactions?
Q. Advanced Research Focus
- Catalytic Optimization : Transition-metal catalysts (e.g., CuI for alkyne coupling) enhance regioselectivity in propargylation steps.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) with 15–20% yield improvement .
- DoE (Design of Experiments) : A factorial design (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example, acetonitrile increases polarity, favoring cyclopropane ring closure.
How does substituent variation at the pyrazole 1- and 3-positions influence biological activity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
What analytical methods validate purity and stability under storage conditions?
Q. Methodological Focus
- HPLC-PDA : Quantifies impurities (<0.5%) using a C18 column (acetonitrile:water gradient).
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks reveals degradation products (e.g., oxidation at the propargyl group), mitigated by argon-packed storage .
- TLC-MS : Monitors reaction progress and identifies byproducts (e.g., dimerization via Glaser coupling) .
How can computational modeling predict binding modes with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : The cyclopropyl group occupies hydrophobic pockets in DHFR (dihydrofolate reductase), while the propargyl amine forms hydrogen bonds with Asp27 and Thr113 .
- MD Simulations (GROMACS) : Predicts stable binding over 100 ns, with RMSD <2.0 Å for the protein-ligand complex.
What crystallographic challenges arise from the compound’s structural flexibility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
